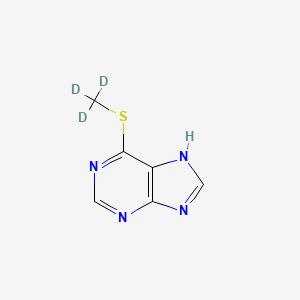

6-Methylmercaptopurine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

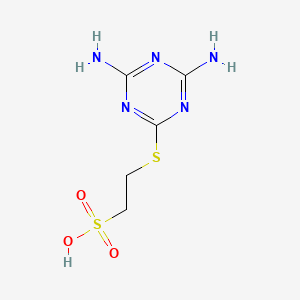

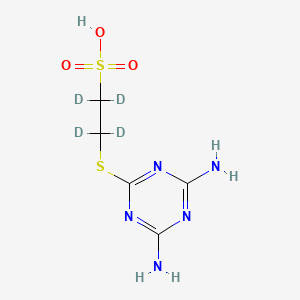

La 6-Méthylmercaptopurine-d3 est une forme deutérée de la 6-Méthylmercaptopurine, un composé appartenant à la classe des thiopurines. Les thiopurines sont connues pour leur rôle dans l'inhibition de la synthèse des purines, qui est cruciale pour la synthèse de l'ADN et de l'ARN. Ce composé est souvent utilisé comme standard interne dans diverses méthodes analytiques en raison de son marquage isotopique stable.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 6-Méthylmercaptopurine-d3 implique généralement la méthylation de la 6-mercaptopurine avec de l'iodure de méthyle deutéré. La réaction est effectuée en présence d'une base comme le carbonate de potassium dans un solvant aprotique comme le diméthylformamide. Les conditions de réaction sont soigneusement contrôlées pour assurer l'incorporation d'atomes de deutérium.

Méthodes de production industrielle

La production industrielle de la 6-Méthylmercaptopurine-d3 suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de haute pureté pour atteindre la pureté isotopique souhaitée. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer toutes les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

La 6-Méthylmercaptopurine-d3 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le composé en sa forme thiol.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe méthyle.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les thiols et les amines peuvent être utilisés dans des réactions de substitution.

Principaux produits formés

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés de purine substitués.

Applications de la recherche scientifique

La 6-Méthylmercaptopurine-d3 est largement utilisée dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Parmi ses applications, on peut citer :

Chimie analytique : Utilisée comme standard interne en spectrométrie de masse et en chromatographie pour la quantification de la 6-Méthylmercaptopurine et de ses métabolites.

Recherche biologique : Étudiée pour son rôle dans le métabolisme des purines et ses effets sur les processus cellulaires.

Recherche médicale : Investigated for its potential therapeutic effects in treating certain types of cancer and autoimmune diseases.

Mécanisme d'action

La 6-Méthylmercaptopurine-d3 exerce ses effets en inhibant la synthèse des purines. Elle entre en compétition avec l'hypoxanthine et la guanine pour l'enzyme hypoxanthine-guanine phosphoribosyltransférase, conduisant à la formation d'acide thioinosinique. Cette inhibition perturbe la synthèse de l'ADN et de l'ARN, conduisant finalement à la mort cellulaire .

Applications De Recherche Scientifique

6-Methylmercaptopurine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of 6-Methylmercaptopurine and its metabolites.

Biological Research: Studied for its role in purine metabolism and its effects on cellular processes.

Medical Research: Investigated for its potential therapeutic effects in treating certain types of cancer and autoimmune diseases.

Mécanisme D'action

6-Methylmercaptopurine-d3 exerts its effects by inhibiting purine synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This inhibition disrupts DNA and RNA synthesis, ultimately leading to cell death .

Comparaison Avec Des Composés Similaires

Composés similaires

6-Mercaptopurine : A non-deuterated form used in chemotherapy.

6-Thioguanine : Another thiopurine used in cancer treatment.

Azathioprine : A prodrug that is converted into 6-Mercaptopurine in the body.

Unicité

La 6-Méthylmercaptopurine-d3 est unique en raison de son marquage au deutérium, ce qui en fait un standard interne idéal pour les méthodes analytiques. Ce marquage offre une plus grande précision et exactitude dans la quantification par rapport aux composés non deutérés .

Propriétés

IUPAC Name |

6-(trideuteriomethylsulfanyl)-7H-purine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJIQXGRFSPYQW-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NC=NC2=C1NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858063 |

Source

|

| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33312-93-5 |

Source

|

| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B587474.png)